Cas no 901258-12-6 (N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide)

N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide structure
901258-12-6 structure
商品名:N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide
CAS番号:901258-12-6
MF:C22H22FN3OS
メガワット:395.492987155914
CID:5932385
PubChem ID:15990557

N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide
    • N-cyclopentyl-2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
    • NCGC00107892-01
    • N-cyclopentyl-2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide
    • CHEMBL1516094
    • HMS1822D19
    • F3407-0909
    • N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
    • AKOS001790389
    • C331-0818
    • 901258-12-6
    • インチ: 1S/C22H22FN3OS/c23-17-12-10-15(11-13-17)20-22(26-21(25-20)16-6-2-1-3-7-16)28-14-19(27)24-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,24,27)(H,25,26)
    • InChIKey: GGHNUGBESAPJFK-UHFFFAOYSA-N
    • ほほえんだ: C(NC1CCCC1)(=O)CSC1=C(C2=CC=C(F)C=C2)NC(C2=CC=CC=C2)=N1

計算された属性

  • せいみつぶんしりょう: 395.14676167g/mol
  • どういたいしつりょう: 395.14676167g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 83.1Ų

N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-0909-2mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
2mg
$59.0 2023-09-10
Life Chemicals
F3407-0909-15mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
15mg
$89.0 2023-09-10
Life Chemicals
F3407-0909-50mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
50mg
$160.0 2023-09-10
Life Chemicals
F3407-0909-10μmol
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-0909-40mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
40mg
$140.0 2023-09-10
Life Chemicals
F3407-0909-75mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
75mg
$208.0 2023-09-10
Life Chemicals
F3407-0909-1mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
1mg
$54.0 2023-09-10
Life Chemicals
F3407-0909-100mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
100mg
$248.0 2023-09-10
Life Chemicals
F3407-0909-20mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
20mg
$99.0 2023-09-10
Life Chemicals
F3407-0909-5mg
N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
901258-12-6
5mg
$69.0 2023-09-10

N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide 関連文献

N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamideに関する追加情報

Professional Introduction to N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide (CAS No. 901258-12-6)

N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 901258-12-6, represents a fusion of advanced organic synthesis and medicinal chemistry, showcasing its potential in addressing complex biological targets. The intricate structure of this molecule, featuring a cyclopentyl group, a fluorophenyl moiety, and an imidazole sulfanyl group, positions it as a candidate for further exploration in drug discovery.

The structural composition of N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide is meticulously designed to interact with biological systems in a targeted manner. The presence of the cyclopentyl group contributes to the molecule's stability and solubility, while the fluorophenyl moiety enhances its binding affinity to specific biological receptors. Additionally, the imidazole sulfanyl group introduces a polar region that can engage in hydrogen bonding, further optimizing its pharmacological properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide fits well within this trend, as it exemplifies the innovative approaches being taken to design molecules with enhanced efficacy and reduced side effects. The compound's structure suggests potential applications in treating a variety of conditions, including those involving inflammation, pain, and neurodegeneration.

The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as fluorine substitution can significantly influence a molecule's metabolic stability and pharmacokinetic profile. This feature has been extensively studied in drug development, where fluorinated compounds often exhibit improved bioavailability and prolonged half-life. The incorporation of this element into N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide underscores its potential as a lead compound for further optimization.

Moreover, the imidazole ring is a well-known pharmacophore that has been successfully utilized in numerous drugs due to its ability to modulate enzyme activity and receptor binding. The sulfanyl group attached to the imidazole ring further enhances the compound's interactions with biological targets by introducing additional polar functionality. This combination of structural elements makes N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide a promising candidate for developing new therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting costly wet-lab experiments. By leveraging techniques such as molecular docking and virtual screening, scientists can identify compounds like N-cyclopentyl-2-{5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-y lsulfanyl}acetamide that are likely to interact effectively with target proteins or enzymes. These computational methods have accelerated the drug discovery process, allowing for more efficient identification of lead compounds.

The cyclopentyl group in N-cyclopentyl -2-{5-(4-fluorophen yl)-2 -phen yl -1 H -imidaz ol -4 -y lsulfanyl}acetamide also contributes to its overall stability, which is crucial for ensuring that the compound remains active during storage and administration. This stability is particularly important for pharmaceutical applications, where maintaining the integrity of active ingredients is essential for therapeutic efficacy. The cyclopentane ring's rigid structure helps prevent unwanted chemical transformations that could degrade the compound's efficacy.

In conclusion, N-cyclopent yl -2 -{5 - (4 -fluoro phen yl) - 2 - phen yl - 1 H -imidazo l - 4 -y lsulfany l }acet amide (CAS No. 901258 -12 -6) represents a significant advancement in pharmaceutical chemistry. Its complex structure and tailored functional groups position it as a promising candidate for developing new therapeutic agents with improved efficacy and reduced side effects. As research in this field continues to evolve, compounds like this one are expected to play a crucial role in addressing some of the most challenging medical conditions faced today.

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